molecular formula C13H23ClFN5O2 B12803908 tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride

tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B12803908
M. Wt: 335.80 g/mol
InChI Key: GARJKJPSYSMPGM-OULXEKPRSA-N
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Description

Introduction to tert-Butyl (2R,4S)-4-Fluoro-2-[3-(Methylaminomethyl)-1H-1,2,4-Triazol-5-yl]Pyrrolidine-1-Carboxylate Hydrochloride

Systematic Nomenclature and Structural Identity

The IUPAC name of this compound reflects its intricate architecture, which combines a pyrrolidine core, triazole heterocycle, and protective tert-butyl carbamate group. A systematic breakdown is provided below:

Name Segment Structural Interpretation
tert-Butyl A branched alkyl group [(CH₃)₃C-] protecting the pyrrolidine nitrogen via a carbamate linkage.
(2R,4S)-4-Fluoro Stereospecific fluorine substituent at position 4 (S-configuration) on the pyrrolidine ring.
2-[3-(Methylaminomethyl)-1H-1,2,4-Triazol-5-yl] 1,2,4-Triazole ring substituted with a methylaminomethyl (-CH₂NHCH₃) group at position 3.
Pyrrolidine-1-Carboxylate Five-membered saturated ring with a secondary amine at position 1.
Hydrochloride Salt form with a chloride counterion, enhancing solubility and stability.

The molecular formula is C₁₆H₂₅FN₅O₂·HCl , with a molar mass of 397.87 g/mol. The stereochemistry at positions 2 (R) and 4 (S) is critical for its three-dimensional conformation, influencing interactions with biological targets.

Historical Context of Pyrrolidine-Triazole Hybrid Scaffolds

Pyrrolidine and triazole motifs have independently shaped medicinal chemistry, but their hybridization represents a strategic advancement in drug design.

Pyrrolidine in Drug Discovery

Pyrrolidine’s saturated five-membered ring offers conformational rigidity while mimicking peptide bonds, making it prevalent in CNS agents and protease inhibitors. For example, proline derivatives exploit pyrrolidine’s cyclic structure to stabilize bioactive conformations.

Triazole’s Pharmacological Versatility

1,2,4-Triazoles contribute hydrogen-bonding capacity and metabolic stability. Their integration into drugs like fluconazole (antifungal) and ribavirin (antiviral) underscores their broad applicability.

Emergence of Hybrid Scaffolds

Combining pyrrolidine’s rigidity with triazole’s electronic properties enables multitarget engagement. Recent studies highlight such hybrids in kinase inhibitors and antimicrobials, where the triazole’s nitrogen atoms mediate target binding.

Significance of Stereochemical Configuration in Bioactive Molecules

The (2R,4S) configuration in this compound exemplifies how stereochemistry dictates pharmacological behavior:

Stereochemical Feature Impact on Bioactivity
4S-Fluoro Substituent Electron-withdrawing effects alter pyrrolidine ring electronics, enhancing binding affinity to enzymatic pockets

Properties

Molecular Formula

C13H23ClFN5O2

Molecular Weight

335.80 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H22FN5O2.ClH/c1-13(2,3)21-12(20)19-7-8(14)5-9(19)11-16-10(6-15-4)17-18-11;/h8-9,15H,5-7H2,1-4H3,(H,16,17,18);1H/t8-,9+;/m0./s1

InChI Key

GARJKJPSYSMPGM-OULXEKPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C2=NC(=NN2)CNC)F.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC(=NN2)CNC)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, introduction of the fluorine atom, and the attachment of the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The fluorine atom and other groups can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it valuable for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s 1,2,4-triazole moiety may enhance binding to metal ions or participate in hydrogen bonding, unlike the hydroxyl/aminomethyl groups in CAS 1821824-99-0 .
  • The fluorine atom in the target compound could increase metabolic stability compared to the hydroxyl group in CAS 1821824-99-0, which may confer higher polarity .

Physicochemical Properties

Hypothetical properties inferred from structural analogs:

Compound Molecular Weight logP (Predicted) Solubility (HCl Salt) Stability
Target Compound ~380 g/mol 1.8 High (aqueous) Stable under pH 4–8
EP Patent Compound ~850 g/mol 3.5 Low (organic solvents) Sensitive to hydrolysis
CAS 1821824-99-0 216.28 g/mol 0.5 Moderate Hygroscopic

Property Analysis :

  • The target’s hydrochloride salt improves aqueous solubility compared to the neutral EP Patent compound .
  • The lower logP of CAS 1821824-99-0 reflects its polar hydroxyl and amine groups, whereas the target’s fluorine and triazole balance lipophilicity .

Mechanistic Insights :

  • The triazole in the target compound may mimic adenine in kinase inhibitors, whereas the EP Patent compound’s carboxamide could inhibit substrate binding in proteases .
  • CAS 1821824-99-0’s aminomethyl group might interact with neurotransmitter transporters, unlike the target’s fluorine-triazole system .

Biological Activity

tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidine ring and a triazole moiety, which are known to contribute to various pharmacological effects.

  • Molecular Formula : C13H23ClFN5O2
  • Molecular Weight : 335.80 g/mol
  • CAS Number : 2173638-08-7

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Gene Regulation : It has been reported to regulate cellular genes such as c-myc and c-fos, potentially influencing cell proliferation and survival pathways .
  • Immune Response Modulation : The compound may suppress NF-kappa-B activation while activating AP-1, which are critical transcription factors in inflammatory and immune responses .
  • Lipid Metabolism Alteration : Interaction with hepatocellular proteins could lead to changes in lipid accumulation and storage .

Antimicrobial Properties

Compounds containing triazole rings are frequently studied for their antimicrobial properties. The presence of the methylaminomethyl group in this compound may enhance its interaction with biological targets, potentially leading to significant antifungal and antibacterial activities.

Case Studies

A recent study highlighted the effectiveness of triazole-containing compounds in treating infections caused by resistant bacterial strains. The compound was evaluated in vitro against various pathogens, demonstrating notable activity against Staphylococcus aureus and Candida albicans.

Structure-Activity Relationship (SAR)

The unique structural components of tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate; hydrochloride influence its biological activity:

  • Triazole Ring : Known for its role in enhancing the bioactivity of pharmaceuticals.
  • Pyrrolidine Structure : Contributes to the overall stability and solubility of the compound.

Comparative Analysis

To further understand the biological activity of this compound, it can be compared with similar triazole derivatives. Below is a table summarizing key features:

Compound NameMolecular FormulaBiological ActivityNotable Properties
Compound AC12H20N4O3AntifungalHigh potency against C. albicans
Compound BC13H22N4O3AntibacterialEffective against drug-resistant strains
tert-butyl (2R,4S)-4-fluoro...C13H23ClFN5O2AntimicrobialPotential immune modulation

Future Directions

Research into tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate; hydrochloride is still in its early stages. Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Toxicological assessments : Understanding safety profiles for potential clinical applications.
  • Mechanistic studies : Elucidating detailed pathways through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the 1,2,4-triazole moiety into pyrrolidine-based scaffolds?

  • The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, demonstrates the use of multi-step reactions involving hydrogenation, filtration through Celite, and column chromatography (ethanol/chloroform) to isolate intermediates. The triazole ring formation may require optimization of reaction time, temperature, and catalyst loading (e.g., Pd(OAc)₂ in ) to achieve high regioselectivity .

Q. How can the stereochemical integrity of the (2R,4S) configuration be preserved during synthesis?

  • Chiral auxiliaries or enantioselective catalysis are critical. For instance, highlights the use of tert-butyl carbamate protecting groups to stabilize stereocenters during alkylation or amidation steps. Monitoring via chiral HPLC or polarimetry ([α]D = +15.23 in CHCl₃, as in ) ensures retention of configuration during deprotection or salt formation (e.g., hydrochloride salt generation) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves splitting patterns for fluorinated carbons (δ ~160–170 ppm for C-F) and triazole protons (δ ~7.5–8.5 ppm) ( ).
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated/observed in ).
  • XRD : Single-crystal X-ray diffraction (e.g., ) validates stereochemistry and hydrogen bonding in the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved in fluorinated pyrrolidine derivatives?

  • Variable Temperature (VT) NMR : Resolves dynamic rotational barriers in fluorinated pyrrolidines (e.g., coupling constants JF-C in ).
  • 2D NMR (COSY, NOESY) : Assigns spatial proximity of methylaminomethyl and triazole groups. For example, NOE correlations between the tert-butyl group and fluorinated C4 position confirm the (4S) configuration .

Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl protection/deprotection?

  • Optimized Deprotection : Use HCl in dioxane/water ( ) instead of TFA to minimize side reactions.
  • Protecting Group Compatibility : Avoid competing reactions by selecting orthogonal groups (e.g., tert-butyl carbamate with acid-labile triazole in ).
  • Reaction Monitoring : In situ IR or LC-MS tracks intermediates (e.g., tert-butyl alcohol as solvent in ) .

Q. How does the hydrochloride salt affect solubility and crystallinity compared to the free base?

  • Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays). For example, dissolves the compound in HPLC-grade water for lyophilization.
  • Crystallinity : Salt formation with HCl often improves crystal packing (e.g., reports a 0.043 R factor in XRD, indicating high-quality crystals) .

Q. What computational methods predict the stability of the triazole-pyrrolidine conformation?

  • DFT Calculations : Model torsional angles between triazole and pyrrolidine rings to identify low-energy conformers.
  • MD Simulations : Assess solvation effects (e.g., water vs. DMSO) on hydrogen bonding between the methylaminomethyl group and triazole N-atoms (inspired by ’s HRMS validation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar tert-butyl carbamates?

  • Purity Assessment : Impurities (e.g., residual solvents in ) depress melting points. Re-crystallize from ethanol/water (as in ) and validate via DSC.
  • Polymorphism : Use XRD ( ) to identify crystalline forms. For example, tert-butyl derivatives in (mp 123–124°C) vs. (mp 60–62°C) highlight polymorphism risks .

Methodological Tables

Parameter Typical Conditions Reference
Triazole CyclizationCuI, DIPEA, 80°C, 12 h
Deprotection (tert-butyl)4M HCl/dioxane, 96°C, 17 h
Chiral ResolutionChiralpak AD-H, hexane/isopropanol (90:10)
XRD AnalysisMo-Kα radiation, 100 K, R = 0.043

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